N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE
CAS No.: 313549-71-2
Cat. No.: VC6480632
Molecular Formula: C24H24N2OS
Molecular Weight: 388.53
* For research use only. Not for human or veterinary use.
![N-[4-(NAPHTHALEN-2-YL)-1,3-THIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE - 313549-71-2](/images/structure/VC6480632.png)
Specification
CAS No. | 313549-71-2 |
---|---|
Molecular Formula | C24H24N2OS |
Molecular Weight | 388.53 |
IUPAC Name | N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)adamantane-1-carboxamide |
Standard InChI | InChI=1S/C24H24N2OS/c27-22(24-11-15-7-16(12-24)9-17(8-15)13-24)26-23-25-21(14-28-23)20-6-5-18-3-1-2-4-19(18)10-20/h1-6,10,14-17H,7-9,11-13H2,(H,25,26,27) |
Standard InChI Key | ZHOXEITVOBODPO-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5 |
Introduction
Structural and Chemical Characteristics
The compound integrates two pharmacologically significant scaffolds: a 1,3-thiazole ring and an adamantane cage. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted at the 4-position with a naphthalen-2-yl group—a polyaromatic hydrocarbon known for enhancing π-π stacking interactions in biological targets . At the 2-position, the adamantane-1-carboxamide group introduces high lipophilicity and conformational rigidity, traits often associated with improved blood-brain barrier penetration and target binding affinity .
Crystallographic and Conformational Insights
While no direct crystallographic data for this specific compound is available, structural analogs provide valuable insights. For example, adamantane derivatives such as N′-(adamantan-2-ylidene)hydrazide exhibit orthorhombic crystal systems (Pna2₁) with unit cell parameters a = 8.0251 Å, b = 10.1627 Å, and c = 17.0686 Å . These studies highlight the adamantane moiety’s ability to adopt stable, three-dimensional configurations that minimize steric strain, a feature likely conserved in N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]adamantane-1-carboxamide .
Electronic and Steric Effects
The naphthalen-2-yl group’s electron-rich aromatic system may facilitate charge-transfer interactions with target proteins, while the adamantane cage’s bulky, lipophilic nature creates steric hindrance that can enhance selectivity for hydrophobic binding pockets . Computational modeling of similar thiazole-adamantane hybrids suggests that the adamantane’s carboxamide group participates in hydrogen bonding with catalytic residues, as observed in 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors .
Synthetic Methodologies
The synthesis of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]adamantane-1-carboxamide likely follows a multi-step route involving thiazole ring formation and subsequent amide coupling.
Thiazole Core Construction
Thiazoles are typically synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thioamides. For 4-substituted thiazoles, a common approach involves cyclizing 2-bromo-1-(naphthalen-2-yl)ethan-1-one with thiourea derivatives. In related studies, 2-amino-1,3-thiazol-4(5H)-ones were prepared by reacting α-bromo ketones with thioureas under basic conditions .
Biological Activity and Mechanism
While direct biological data for this compound is limited, structurally related molecules provide clues to its potential applications.
Antifungal Activity
Aminothiazole derivatives with naphthyl and adamantyl groups have demonstrated potent activity against Histoplasma capsulatum, a fungal pathogen. Compounds such as 9d (MIC<sub>50</sub> = 0.4 µM) and 9f (MIC = 1.3 µM) highlight the importance of lipophilic substituents at the thiazole’s 2- and 5-positions . The naphthalen-2-yl group’s planar structure likely enhances membrane penetration, while the adamantane carboxamide may disrupt fungal cell wall biosynthesis .
Structure-Activity Relationships (SAR)
Key structural features influencing activity include:
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Naphthalen-2-yl Substituent: Derivatives with naphth-1-ylmethyl groups at the 5-position show superior antifungal activity compared to benzyl analogs, suggesting that the naphthalene’s extended π-system improves target engagement .
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Adamantane-1-carboxamide Group: Bulky lipophilic groups at the 2-position correlate with enhanced enzyme inhibition. For example, 3-noradamantyl analogues of thiazolones achieved K<sub>i</sub> = 3 nM against 11β-HSD1, outperforming smaller cycloalkyl derivatives .
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Thiazole Ring Modifications: Saturation of the thiazole ring (e.g., thiazol-4(5H)-ones) can modulate electronic properties and hydrogen-bonding capacity, as seen in 11β-HSD1 inhibitors .
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